molecular formula C19H21NO2S B14314084 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione CAS No. 113769-76-9

2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione

Cat. No.: B14314084
CAS No.: 113769-76-9
M. Wt: 327.4 g/mol
InChI Key: GYHGYBOIRVDBFI-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a benzyl ether, a phenyl group, a morpholine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.

    Introduction of the Morpholine Ring: The intermediate is then reacted with 4-chloromorpholine under basic conditions to introduce the morpholine ring, forming 2-[2-(benzyloxy)phenyl]-1-(morpholin-4-yl)ethane.

    Thionation: The final step involves the conversion of the ethane group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione undergoes various types of chemical reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ether and morpholine groups can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural components, potentially inhibiting or activating biological pathways.

    Pathways Involved: The benzyl ether and morpholine groups can interact with cellular proteins, while the thione group can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Benzyloxy)phenyl]-1-(piperidin-4-yl)ethane-1-thione: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.

Properties

CAS No.

113769-76-9

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(2-phenylmethoxyphenyl)ethanethione

InChI

InChI=1S/C19H21NO2S/c23-19(20-10-12-21-13-11-20)14-17-8-4-5-9-18(17)22-15-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

GYHGYBOIRVDBFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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